![molecular formula C13H23N3O B2914456 N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide CAS No. 1645504-65-9](/img/structure/B2914456.png)
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine chemical classes. TMA-2 is a potent hallucinogenic drug that has been widely studied for its potential therapeutic applications in treating various mental health disorders.
Mécanisme D'action
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor that is involved in mediating the hallucinogenic effects of psychedelic drugs. N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has been shown to induce a state of altered consciousness characterized by changes in perception, thought, and mood. N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has also been shown to increase the activity of the prefrontal cortex, which is involved in regulating cognitive processes such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has been shown to have several biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has also been shown to increase the release of cortisol, which is a hormone involved in regulating stress and inflammation. N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has also been shown to increase the activity of the sympathetic nervous system, which is involved in regulating the body's response to stress and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has several advantages and limitations for lab experiments. One advantage is that N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide is a potent and selective agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in mediating the effects of psychedelic drugs. Another advantage is that N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has a relatively long duration of action, which allows for prolonged observation of its effects. However, one limitation is that N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide is a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide. One direction is to further investigate the potential therapeutic applications of N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide in treating mental health disorders, particularly depression, anxiety, and PTSD. Another direction is to investigate the molecular mechanisms underlying the effects of N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide on the serotonin system and other neurotransmitter systems. Additionally, further research is needed to better understand the long-term effects of N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide on brain function and behavior.
Méthodes De Synthèse
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide can be synthesized through several methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The most common method used for synthesizing N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide is the Mannich reaction, which involves the condensation of 2,4,4-trimethylcyclohexanone with formaldehyde and glycine to form the intermediate N-(2,4,4-trimethylcyclohexyl)glycine. The intermediate is then reacted with cyanogen bromide to form N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has been extensively studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has been shown to have a profound effect on the serotonin system, which is involved in regulating mood, appetite, and sleep. N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in regulating motivation, attention, and arousal.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-8-13(2,3)5-4-11(10)16-9-12(17)15-7-6-14/h10-11,16H,4-5,7-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZSSLAZRBWZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NCC(=O)NCC#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)
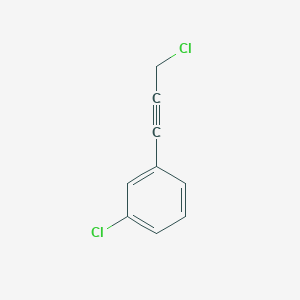
![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)
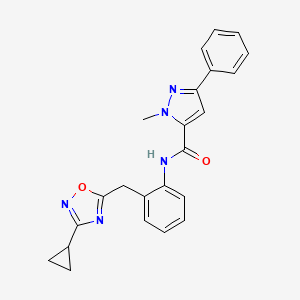
![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

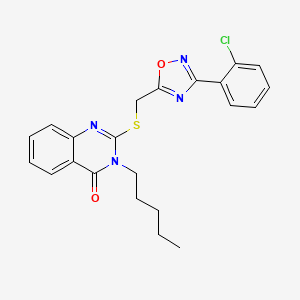
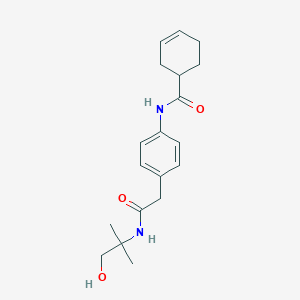
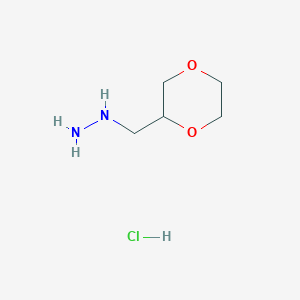
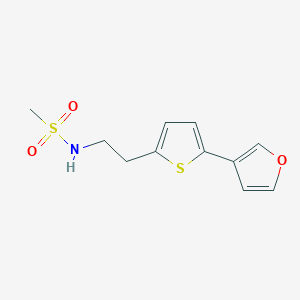
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate](/img/structure/B2914395.png)